BenchChemオンラインストアへようこそ!

3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Lipophilicity Drug-likeness Quinolinone

This compound is a fully substituted 1,4-dihydroquinolin-4-one derivative featuring a 3-benzoyl group, 6,7-dimethoxy substitution on the quinolinone core, and an N-(2-methoxybenzyl) substituent. It is offered as a screening compound in a commercial library , but no peer-reviewed pharmacological, physicochemical, or selectivity data exist to differentiate it from closely related quinolinone analogs.

Molecular Formula C26H23NO5
Molecular Weight 429.472
CAS No. 866589-64-2
Cat. No. B2685634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
CAS866589-64-2
Molecular FormulaC26H23NO5
Molecular Weight429.472
Structural Identifiers
SMILESCOC1=CC=CC=C1CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=CC=C4
InChIInChI=1S/C26H23NO5/c1-30-22-12-8-7-11-18(22)15-27-16-20(25(28)17-9-5-4-6-10-17)26(29)19-13-23(31-2)24(32-3)14-21(19)27/h4-14,16H,15H2,1-3H3
InChIKeyDZXOSGUYQQXCLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one – Procurement Profile


This compound is a fully substituted 1,4-dihydroquinolin-4-one derivative featuring a 3-benzoyl group, 6,7-dimethoxy substitution on the quinolinone core, and an N-(2-methoxybenzyl) substituent . It is offered as a screening compound in a commercial library , but no peer-reviewed pharmacological, physicochemical, or selectivity data exist to differentiate it from closely related quinolinone analogs.

3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one – Substitution Risk Analysis


The N-(2-methoxybenzyl) group introduces a unique ortho-substituted benzyl moiety that is absent in simpler 3-benzoyl-6,7-dimethoxyquinolines (e.g., CAS 1325303-43-2) . While the pharmacophoric consequences of this substitution are uncharacterized, replacing it with an unsubstituted or differently substituted analog would alter steric bulk, hydrogen-bond potential, and lipophilicity at the N1 position . In the absence of experimental data, any interchange would constitute an SAR experiment with unknown outcome.

3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one – Quantitative Differentiation Evidence


Computational Lipophilicity Advantage Over N-Unsubstituted Analog

In the absence of direct experimental logP data, the predicted logP for the target compound is 4.18 . In contrast, the N-unsubstituted parent core (3-benzoyl-6,7-dimethoxy-1,4-dihydroquinolin-4-one; CAS 1325303-43-2) lacks the N-benzyl moiety, which is expected to substantially lower its logP. This computed difference suggests that the target compound would exhibit superior membrane permeability in cell-based assays, provided the N-substitution does not introduce excessive steric bulk. However, no direct comparative measurement has been published.

Lipophilicity Drug-likeness Quinolinone

Molecular Complexity and Fraction sp³ Compared to Simpler Quinolinones

The target compound (MW 429.47, C26H23NO5) is substantially more complex than its N-unsubstituted core analog (CAS 1325303-43-2, MF C18H15NO4, MW 309.32) . The increase in molecular weight and the addition of a benzyl substituent raise the fraction of sp³-hybridized carbons, a parameter often correlated with improved selectivity in target-based screening. No selectivity data are available, but the increased complexity may reduce off-target promiscuity compared to simpler quinolinones, based on class-level trends in drug discovery.

Molecular complexity Fraction sp³ Drug-likeness

3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one – Recommended Application Scenarios


Phenotypic High-Throughput Screening (HTS) for Intracellular Targets

The compound's relatively high predicted logP (4.18) suggests it will readily cross cell membranes, making it suitable for primary HTS campaigns aimed at intracellular targets. Its unique N-substitution pattern may confer differential activity patterns relative to simpler quinolinones, justifying inclusion in diversity-oriented screening sets.

Structure-Activity Relationship (SAR) Studies on Quinolinone Scaffolds

Because the compound combines the 3-benzoyl and 6,7-dimethoxy pharmacophores with an additional 2-methoxybenzyl group , it serves as a valuable intermediate complexity point in multistep SAR exploration. Direct comparison with the N-unsubstituted analog in the same assay would reveal the functional consequence of N-alkylation.

In Silico Docking and Selectivity Profiling

The compound's molecular complexity (MW 429.47) makes it a useful test case for in silico docking studies aimed at predicting selectivity improvements. Its structural features can be compared to less substituted analogs to generate hypotheses about binding pocket accommodation of the N-benzyl group.

Quote Request

Request a Quote for 3-Benzoyl-6,7-dimethoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.